Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate
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Overview
Description
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C8H10O3S It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This reaction is carried out at a concentration of 30 g/L and results in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, which can be further converted into the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic systems such as ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, or borane/chiral oxazaborolidine. These methods aim to achieve high enantiomeric excess and conversion rates, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted thiophene derivatives .
Scientific Research Applications
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-3-(thiophen-2-yl)propanoate involves its interaction with various molecular targets. In bioreduction reactions, the compound acts as a substrate for enzymes like ketoreductases, which catalyze the reduction of the carbonyl group to a hydroxyl group. This process is highly enantioselective, leading to the formation of specific enantiomers with high purity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-(thiophen-2-yl)propanoate: This compound is a precursor in the synthesis of methyl 3-hydroxy-3-(thiophen-2-yl)propanoate.
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride: Another thiophene derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its specific structure, which allows for high enantioselectivity in bioreduction reactions. This property makes it valuable in the synthesis of chiral pharmaceutical compounds, where the purity and specific enantiomeric form are crucial .
Biological Activity
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article explores its biochemical properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.
1. Chemical Structure and Properties
This compound is characterized by a thiophene ring and a hydroxyl functional group, which contribute to its unique reactivity and biological activity. The compound can be synthesized through various methods, including bioreduction processes involving microbial systems.
Property | Description |
---|---|
Molecular Formula | C10H10O2S |
Molecular Weight | 198.25 g/mol |
Functional Groups | Hydroxyl (-OH), Ester (-COO-), Thiophene ring |
2.1 Antidepressant Effects
One of the most significant applications of this compound is its role as an intermediate in the synthesis of duloxetine, a widely used antidepressant. Duloxetine is effective in treating major depressive disorder and generalized anxiety disorder by inhibiting the reuptake of serotonin and norepinephrine in the brain .
2.2 Anti-inflammatory and Antimicrobial Properties
Thiophene derivatives, including this compound, exhibit a range of therapeutic properties:
- Anti-inflammatory : The compound may modulate inflammatory pathways, reducing symptoms associated with chronic inflammation.
- Antimicrobial : Preliminary studies suggest potential efficacy against various bacterial strains, making it a candidate for further research in antimicrobial therapy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
3.1 Enzymatic Interactions
The compound engages in π-π interactions with aromatic amino acids in proteins due to the presence of the thiophene ring. This interaction can modulate enzyme activities, influencing metabolic pathways relevant to its therapeutic effects.
3.2 Bioreduction Pathway
This compound undergoes bioreduction by microorganisms such as Rhodotorula glutinis, resulting in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide. This metabolic conversion is critical for enhancing its pharmacological properties.
4. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
4.1 Study on Antidepressant Activity
A study published in Chemical Communications demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models. The results indicated that these compounds could effectively increase serotonin levels in the brain, supporting their potential as antidepressants .
4.2 Antimicrobial Efficacy
Research conducted on thiophene derivatives indicated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis .
5. Conclusion
This compound represents a promising compound with diverse biological activities, particularly in the fields of psychiatry and infectious disease treatment. Its role as an intermediate in synthesizing duloxetine underscores its significance in pharmacology. Further research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action.
Properties
Molecular Formula |
C8H10O3S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C8H10O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6,9H,5H2,1H3 |
InChI Key |
XBODDYRBEWWVIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CS1)O |
Origin of Product |
United States |
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